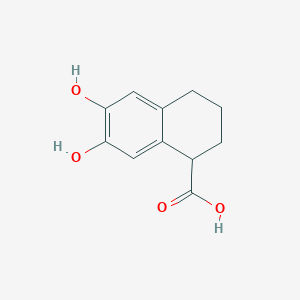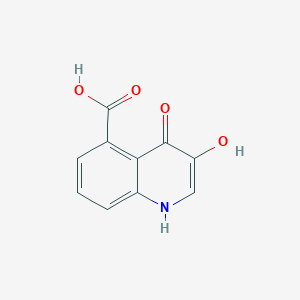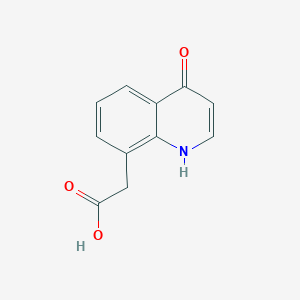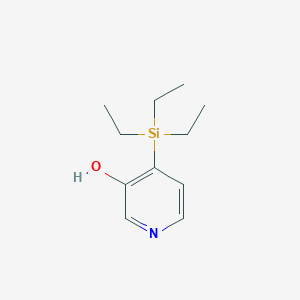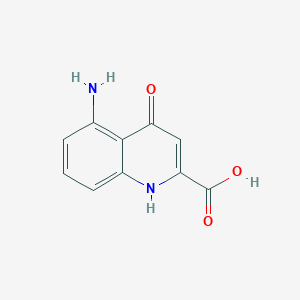
5-Amino-4-hydroxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical aspects of the synthesis .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dilute hydrochloric acid, potassium hydroxide, and sodium hydroxide. These reagents facilitate the formation of quinoline-4-carboxylic acid derivatives under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities .
Aplicaciones Científicas De Investigación
5-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of bioactive chalcone derivatives, which have pharmacological activities . Additionally, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . These compounds are also used in the development of drugs for various diseases, including cancer and Alzheimer’s disease .
Mecanismo De Acción
The mechanism of action of 5-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . This inhibition can lead to the modulation of epigenetic processes and the regulation of gene expression .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
Clave InChI |
YDNCBFOCOUQJFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
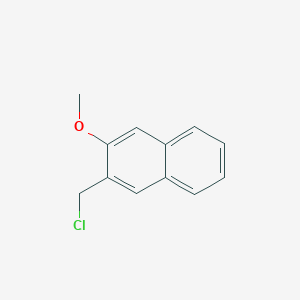

![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)


